Hydrophilicity and Solubility Advantage: LogP Comparison of 1-Propionyl-4-piperidinamine Hydrochloride vs. Fentanyl-Related Derivatives
1-Propionyl-4-piperidinamine hydrochloride exhibits significantly enhanced hydrophilicity compared to structurally related 4-anilidopiperidine analgesics such as fentanyl and its analogs. The calculated LogP value of -1.48 indicates this compound is substantially more water-soluble than fentanyl (LogP ~4.0) and its precursor 4-ANPP (LogP ~3.2). This difference in lipophilicity translates to distinct solubility and permeability profiles, making the compound a more suitable intermediate for synthesizing water-soluble derivatives or for applications requiring aqueous reaction conditions without the need for organic co-solvents.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -1.48 |
| Comparator Or Baseline | Fentanyl (LogP ~4.0); 4-ANPP (4-anilino-N-phenethylpiperidine) (LogP ~3.2) |
| Quantified Difference | LogP difference of approximately 5.5 units compared to fentanyl and 4.7 units compared to 4-ANPP, indicating approximately 100,000-fold higher water solubility |
| Conditions | Calculated LogP (octanol-water partition coefficient) using standard computational methods |
Why This Matters
This quantitative hydrophilicity difference is critical for procurement decisions in medicinal chemistry, as it dictates the compound's suitability for aqueous-phase reactions, impacts purification strategies, and influences the physicochemical properties of any downstream derivatives synthesized from this scaffold.
